molecular formula C24H21F3N6O3 B2832426 18,19-dimethoxy-6-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 956755-40-1

18,19-dimethoxy-6-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2832426
CAS No.: 956755-40-1
M. Wt: 498.466
InChI Key: CZUDKWUMDPRZRF-UHFFFAOYSA-N
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Description

11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one involves several steps. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidative addition and transmetalation reactions, which are common in Suzuki–Miyaura coupling . Common reagents used in these reactions include palladium catalysts and organoboron reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one has several scientific research applications. In medicinal chemistry, it may be explored for its potential therapeutic properties. In organic synthesis, it can be used as a building block for more complex molecules. Additionally, its unique structure makes it a candidate for materials science research, where it could be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one include other pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin derivatives. These compounds share a similar core structure but may differ in their functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

18,19-dimethoxy-6-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O3/c1-31-22(24(25,26)27)14(11-29-31)16-8-21-28-10-15-18(33(21)30-16)9-17-13-7-20(36-3)19(35-2)6-12(13)4-5-32(17)23(15)34/h6-8,10-11,17H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUDKWUMDPRZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN3C4=C(C=NC3=C2)C(=O)N5CCC6=CC(=C(C=C6C5C4)OC)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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